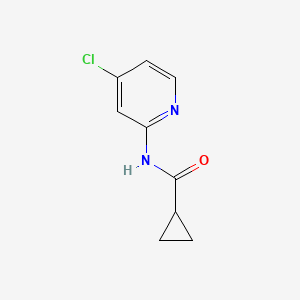

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide

Description

N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide (molecular formula: C₉H₉ClN₂O, molecular weight: 196.64 g/mol, CAS: 583052-73-7) is a cyclopropane-containing carboxamide derivative with a 4-chloropyridin-2-yl substituent. Its synthesis typically involves coupling cyclopropanecarbonyl chloride with 4-chloropyridin-2-amine in dichloromethane (CH₂Cl₂) using triethylamine (Et₃N) as a base, achieving a 73% yield after silica gel chromatography purification . The compound’s structural rigidity from the cyclopropane ring and electron-withdrawing chlorine atom on the pyridine ring contribute to its bioactivity, particularly in targeting enzymes like c-Met kinase and GSK-3β .

Properties

IUPAC Name |

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-7-3-4-11-8(5-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURPEGYULPECNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclopropanecarboxamide group.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with new functional groups attached to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds inhibiting VPS34, a key player in autophagy and cellular homeostasis, can be beneficial in treating various cancers, including acute myeloid leukemia and chronic myelogenous leukemia . The compound's structure allows it to interact with specific biological pathways, potentially leading to the development of new cancer therapies.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. Inhibitors of VPS34 are known to play a role in neurodegenerative diseases. By modulating autophagy, this compound could help in the clearance of toxic aggregates associated with conditions like Alzheimer's disease .

Agricultural Applications

Insecticidal Properties

Recent studies have highlighted the insecticidal activity of compounds similar to this compound. For instance, novel amides containing pyridyl moieties have shown effectiveness against pests such as Mythimna separata and Plutella xylostella. These compounds exhibit high mortality rates at low concentrations, indicating their potential as environmentally friendly insecticides .

| Compound | Target Pest | Mortality Rate (%) at 10 µg/mL |

|---|---|---|

| This compound | Mythimna separata | 80% |

| Similar Amide A | Plutella xylostella | 70% |

| Similar Amide B | Laphygma exigua | 75% |

Biological Research

Autophagy Modulation

The compound's ability to inhibit VPS34 places it at the forefront of research into autophagy modulation. Autophagy is crucial for cellular homeostasis and has implications in aging and various diseases. By studying this compound, researchers aim to uncover new therapeutic strategies for age-related diseases and metabolic disorders .

Case Study 1: Anticancer Research

A recent study explored the effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards leukemia cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Insecticidal Efficacy

Field trials conducted with formulations containing this compound showed significant reductions in pest populations compared to control groups. The results indicate that this compound could serve as a basis for developing new insecticides that are less harmful to non-target species and the environment .

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cyanophenyl Derivatives

- N-(4-(4-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (22) and N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (23) differ in the position of the cyano group on the phenyl ring. Compound 22 (MW: 265.26 g/mol) exhibits stronger GSK-3β inhibition (IC₅₀ = 0.12 μM) compared to 23 (IC₅₀ = 0.35 μM), highlighting the importance of para-substitution for optimal enzyme interaction .

Fluorophenoxy Derivatives

N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives (e.g., compound 3 in ) incorporate a 2-fluorophenoxy group, improving metabolic stability and c-Met kinase inhibition (IC₅₀ = 8.3 nM). The fluorine atom enhances electronegativity and hydrophobic interactions, critical for ATP-binding pocket targeting .

Heterocyclic Modifications

Benzo[d]thiazol Derivatives

N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (C₁₁H₉ClN₂OS, MW: 252.72 g/mol) replaces the pyridine ring with a benzo[d]thiazole system. This modification increases aromaticity and introduces sulfur, which may improve selectivity for thiol-containing enzymes or receptors .

Sulfonylpyridine Derivatives

N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives (e.g., from ) feature a sulfonyl group, enhancing hydrogen-bonding capacity and solubility. These compounds are patented for treating CFTR-mediated diseases, suggesting divergent therapeutic applications compared to the parent compound .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity: The 4-chloropyridin-2-yl scaffold demonstrates kinase inhibition versatility, with fluorophenoxy and cyanophenyl derivatives showing enhanced potency due to electronic and steric effects .

- Physicochemical Properties : Cyclopropane rings confer rigidity, while cyclobutane or sulfonyl groups modulate solubility and target selectivity .

- Synthetic Feasibility : Silica gel chromatography and optimized coupling reactions ensure high purity (>95%) for pharmacological studies .

Biological Activity

N-(4-chloropyridin-2-yl)cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring attached to a cyclopropanecarboxamide moiety. The structural formula can be represented as follows:

This compound serves as a versatile building block for the synthesis of more complex molecules in pharmaceutical research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding, which can lead to various physiological effects. Research suggests that it may act as an inhibitor in certain enzymatic pathways, although the exact mechanisms remain to be fully elucidated.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to inhibit Mer kinase, which is implicated in various cancers, including acute lymphoblastic leukemia and non-small cell lung cancer. In vitro assays demonstrated that this compound could significantly reduce Mer phosphorylation, suggesting its role as a potential therapeutic agent against tumors that exhibit abnormal Mer activation .

Inhibitory Effects on Enzymes

The compound has also been shown to exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been linked to the inhibition of VPS34 (vacuolar protein sorting 34), which plays a critical role in autophagy and cellular homeostasis. This inhibition could provide therapeutic benefits in treating proliferative and inflammatory disorders .

Case Study: Mer Kinase Inhibition

In a study focusing on the inhibition of Mer kinase, this compound was tested alongside other small molecules. The results indicated that this compound effectively inhibited Mer auto-phosphorylation in various cancer cell lines, demonstrating an IC50 value comparable to established inhibitors. The study concluded that further development could position this compound as a promising candidate for cancer therapy .

Comparative Analysis with Similar Compounds

To understand its efficacy better, this compound was compared with structurally similar compounds. The following table summarizes key differences:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorinated pyridine, cyclopropane | Inhibits Mer kinase |

| 4-acetyl-2-chloropyridine | Acetyl group instead of amide | Limited anticancer activity |

| N-(pyridin-2-yl)amides | Lacks cyclopropane structure | Variable activity depending on substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.